- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

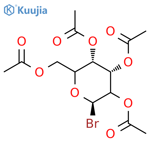

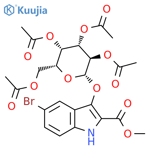

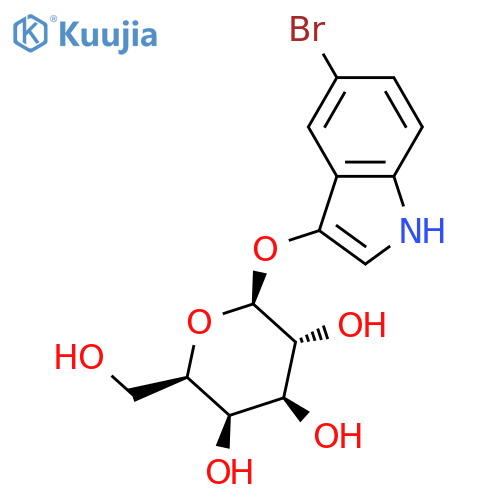

97753-82-7 structure

اسم المنتج:5-Bromo-3-indolyl β-D-galactopyranoside

كاس عدد:97753-82-7

وسط:C14H16BrNO6

ميغاواط:374.183943748474

MDL:MFCD00063691

CID:61912

PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 5-Bromo-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]

- 5-Bromo-3-indolyl-β-D-galactopyranoside

- 5-Bromoindol-3-yl-β-D-galactoside

- -<small>D<

- 5-Bromo-3-indolyl-b-D-galactopyranoside

- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE

- acirc-D-galactoside

- BLUE-GAL

- BLUO-GAL

- 5-Bromo-3-indolyl β-D-galactopyranoside

- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)

- C14H16BrNO6

- 5-Brig

- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Blue gal

- 5-Bromo-3-indolyl-beta-galactoside

- BIMB1030

- KM3453

- GC1105

- 5-Bromo-3-indolyl b-D-galactopyranoside

- AK117469

- AX8102881

- W0425

- 753B827

- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H

- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)

- D

- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)

- MFCD00063691

- DTXSID50869306

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)

- 5-Bromo-3-indolyl beta -D-galactopyranoside

- HY-137276

- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- SCHEMBL1160155

- 97753-82-7

- B-8900

- A-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside

- LINMATFDVHBYOS-MBJXGIAVSA-N

- CS-0137503

- Bluo-Gal, reagent for selection of recombinant bacterial clones

- C16853

- 5-Bromo-3-indoxyl-beta-D-galactopyranoside

- AKOS016010516

- 5-Bromo-1H-indol-3-yl hexopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%

- AS-64090

- 5-Bromo-3-indolyl

- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl

-

- MDL: MFCD00063691

- نواة داخلي: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1

- مفتاح Inchi: LINMATFDVHBYOS-MBJXGIAVSA-N

- ابتسامات: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

حساب السمة

- نوعية دقيقة: 373.01600

- النظائر كتلة واحدة: 373.016

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 5

- عدد مستقبلات الهيدروجين بوند: 6

- عدد الذرات الثقيلة: 22

- تدوير ملزمة العد: 3

- تعقيدات: 388

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 5

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 115

- تهمة السطحية: 0

- إكسلوغ 3: 0.6

الخصائص التجريبية

- اللون / الشكل: Beige powder

- كثيف: 1.824

- نقطة انصهار: Not available

- نقطة الغليان: 646.6°C at 760 mmHg

- نقطة الوميض: 344.9°C

- انكسار: 1.73

- الذوبان: DMF: soluble

- معامل توزيع المياه: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).

- بسا: 115.17000

- لوغب: 0.10910

- دوران محددة: -34.5 º (c=1% in DMF/H2O 1:1)

- ضغط البخار: Not available

- الذوبان: Not determined

- النشاط البصري: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

تحذير:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - رقم نقل البضائع الخطرة:NONH for all modes of transport

- WGK ألمانيا:3

- رمز الفئة الخطرة: 20/21/22-36/37/38

- تعليمات السلامة: S22-S24/25

- رمز شرط الإشراف:Class Q (sugars, alkaloids, antibiotics, hormones)

-

تحديد البضائع الخطرة:

- مصطلح خطر:R20/21/22

- ظروف التخزين:−20°C

5-Bromo-3-indolyl β-D-galactopyranoside بيانات الجمارك

- رمز النظام المنسق:2934999090

- بيانات الجمارك:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-3-indolyl β-D-galactopyranoside الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100267-5g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 95% | 5g |

$345 | 2022-09-28 | |

| abcr | AB353564-1 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 1 g |

€174.90 | 2023-07-19 | |

| Apollo Scientific | BIMB1030-1g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 1g |

£42.00 | 2025-02-19 | ||

| MedChemExpress | HY-137276-10mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 99.40% | 10mg |

¥380 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |

Bluo-Gal |

97753-82-7 | ≥98% | 5mg |

¥102.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 98.0%(LC) | 20mg |

¥265.0 | 2022-05-30 | |

| Matrix Scientific | 099990-250mg |

5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |

97753-82-7 | 95+% | 250mg |

$435.00 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 25mg |

¥230元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 100mg |

¥985.00元 | 2023-09-15 | |

| abcr | AB353564-5 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 5 g |

€550.00 | 2023-07-19 |

5-Bromo-3-indolyl β-D-galactopyranoside طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 9

رد فعل الشرط

1.1 Solvents: Methanol ; 2 h, 40 - 45 °C

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

طريقة الإنتاج 13

رد فعل الشرط

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

1.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Amberlite IR 120 ; neutralized

المراجع

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

- 6-bromo-1H-3,1-benzoxazine-2,4-dione

- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)

- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate

- 2-Acetamido-5-bromobenzoic acid

- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

- 2-Amino-5-bromobenzoic acid

- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

- 2-Bromo-acetic Acid 2-Propen-1-yl Ester

- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester

- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside الوثائق ذات الصلة

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) منتجات ذات صلة

- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)

- 2224519-77-9(2-bromo-4-chloro-N-(propan-2-yloxy)pyridine-3-carboxamide)

- 1871856-48-2(2-(2-Methoxy-1,3-thiazol-4-yl)cyclopentan-1-ol)

- 952-97-6(4-Nitrophenyl phenyl sulfide)

- 2137885-16-4(Pentane, 4-(chloromethyl)-4-methyl-1-(1-methylethoxy)-)

- 63037-67-2(5-bromo-6-iodo-2,3-dihydro-1H-indole-2,3-dione)

- 2171920-72-0(5-cyclobutyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)

- 2680867-62-1(3-Acetamido-5-formylthiophene-2-carboxylic acid)

- 10218-93-6(4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline)

- 2445790-53-2(Methyl 3-(3-aminopiperidin-1-YL)propanoate dihydrochloride)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

نقاء:99%

كمية:1g

الأسعار ($):436.0